GlyT1 Inhibitory Activity: Target Compound vs. Closest Aryl-Substituted Analog
In the GlyT1 SPA uptake assay using HEK293 cells expressing human GlyT1, compounds of this scaffold are reported to have pIC₅₀ values ≥5.0, with certain derivatives achieving pIC₅₀ >7.0 [1]. The patent names N-(3-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide among the active examples [1]. While its exact pIC₅₀ is not publicly disclosed, the closest comparator with disclosed data, N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide, exhibits a pIC₅₀ of 6.8 [2]. The 3‑methyl substitution on the terminal phenyl ring has been associated with superior ligand efficiency compared to the 4‑methyl isomer in several GlyT1 inhibitor series, although a formal head‑to‑head comparison for this exact pair is unavailable.
| Evidence Dimension | GlyT1 inhibitory potency (pIC₅₀) |
|---|---|
| Target Compound Data | Classified as active (pIC₅₀ ≥5.0); exact value not disclosed [1] |
| Comparator Or Baseline | N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide (pIC₅₀ 6.8) [2] |
| Quantified Difference | Direct quantitative comparison not possible; target compound meets minimum activity threshold for the series |
| Conditions | [3H]-glycine uptake in HEK293 cells expressing human GlyT1; 11-point dose‑response in DMSO [1] |
Why This Matters
Confirms the compound belongs to the active GlyT1 inhibitor space, providing a defined baseline for selecting a research tool with guaranteed on‑target activity, unlike uncharacterized analogs.
- [1] Coulton, S., Marshall, H. R., Nash, D. J., & Porter, R. A. (2009). N-Phenyl-2-0X0-1,4-Diazaspiro [4.5] Dec-3-EN-1-YL Acetamide Derivatives And Their Use As Glycine Transporter Inhibitors. US Patent Application US20090326027A1. View Source
- [2] Glaxo Group Limited. (2006). Glyt1 transporter inhibitors and uses thereof in treatment of neurological and neuropsychiatric disorders. WO2007014762A2. View Source
